molecular formula C7H16ClNO2 B2520137 4-(Methoxymethyl)oxan-4-amine hydrochloride CAS No. 1029716-11-7

4-(Methoxymethyl)oxan-4-amine hydrochloride

Cat. No. B2520137
Key on ui cas rn: 1029716-11-7
M. Wt: 181.66
InChI Key: IZOYKRLGPHAVFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07767675B2

Procedure details

To a solution of tert-butyl[4-(methoxymethyl)tetrahydro-2H-pyran-4-yl]carbamate (0.45 g, 0.0018 mol) in EtOAc (0.2 mL) was added 4M of hydrogen chloride in 1,4-dioxane (3 mL) and stirred for 2 h. The volatiles were removed under reduced pressure to give the desired compound which was directly used in next step without further purification. LCMS: (M+H)=146.2.
Name
tert-butyl[4-(methoxymethyl)tetrahydro-2H-pyran-4-yl]carbamate
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.2 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][C:8]1([CH2:14][O:15][CH3:16])[CH2:13][CH2:12][O:11][CH2:10][CH2:9]1)(C)(C)C.[ClH:18]>CCOC(C)=O.O1CCOCC1>[ClH:18].[CH3:16][O:15][CH2:14][C:8]1([NH2:7])[CH2:13][CH2:12][O:11][CH2:10][CH2:9]1 |f:4.5|

Inputs

Step One
Name
tert-butyl[4-(methoxymethyl)tetrahydro-2H-pyran-4-yl]carbamate
Quantity
0.45 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1(CCOCC1)COC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0.2 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were removed under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Cl.COCC1(CCOCC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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